2-Bromoisonicotinamide

Melting point Thermal properties Purification

2-Bromoisonicotinamide (CAS 29840-73-1), also referred to as 2-bromopyridine-4-carboxamide, is a halogenated heterocyclic building block belonging to the isonicotinamide class. It bears a bromine atom at the 2-position of the pyridine ring and a primary carboxamide at the 4-position, giving it a molecular formula of C₆H₅BrN₂O and a molecular weight of 201.02 g·mol⁻¹.

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
CAS No. 29840-73-1
Cat. No. B1275101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoisonicotinamide
CAS29840-73-1
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)N)Br
InChIInChI=1S/C6H5BrN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
InChIKeyKCELTDZFDHPTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoisonicotinamide (CAS 29840-73-1) – Baseline Profile for Sourcing and Selection


2-Bromoisonicotinamide (CAS 29840-73-1), also referred to as 2-bromopyridine-4-carboxamide, is a halogenated heterocyclic building block belonging to the isonicotinamide class. It bears a bromine atom at the 2-position of the pyridine ring and a primary carboxamide at the 4-position, giving it a molecular formula of C₆H₅BrN₂O and a molecular weight of 201.02 g·mol⁻¹ [1]. The compound is a solid at ambient temperature with a melting point reported between 187–192 °C and is typically supplied at ≥97–98% purity (GC) by major vendors . Its primary utility lies in organic synthesis, where the bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Heck) and nucleophilic aromatic substitution, enabling rapid construction of more complex molecular architectures for medicinal chemistry, agrochemical, and materials-science programs .

Why Generic Substitution Fails for 2-Bromoisonicotinamide – The Halogen-Specificity Argument


Isonicotinamide-based building blocks are not functionally interchangeable; the identity and position of the halogen substituent dictate both the physicochemical properties and the synthetic reactivity profile of the scaffold. Replacing the 2-bromo substituent with a 2-chloro, 2-iodo, or unsubstituted analog alters melting point, molecular weight, and, most critically, the performance of the compound in cross-coupling reactions. The C–Br bond possesses a bond dissociation energy that balances sufficient oxidative addition reactivity with Pd(0) catalysts against undesired homocoupling or proto-dehalogenation side reactions, a balance that differs markedly from the C–Cl bond (less reactive) and the C–I bond (more prone to side reactions) [1]. Consequently, a synthetic route optimized around 2-bromoisonicotinamide cannot be assumed to proceed with equivalent yield, selectivity, or kinetics when a chloro or iodo congener is dropped in. The quantitative evidence compiled below substantiates this halogen-specific differentiation for scientific procurement decisions.

2-Bromoisonicotinamide – Quantitative Comparative Evidence for Procurement and Selection


Melting Point Differentiation: 2-Bromoisonicotinamide vs. Isonicotinamide and 2-Chloroisonicotinamide

The melting point of 2-bromoisonicotinamide (192 °C) is significantly elevated compared to the parent isonicotinamide scaffold (155–157 °C), and intermediate relative to the 2-chloro analog (198 °C) [1][2]. This thermal differentiation has direct implications for purification by recrystallization and for processing in solid-phase synthesis or hot-melt formulations. The bromo derivative occupies a distinct thermal window that can be exploited for polymorph screening and for avoiding eutectic mixtures that may form with lower-melting analogs. A 35–37 °C elevation over isonicotinamide and a 6 °C depression relative to 2-chloroisonicotinamide provide measurable thermal handling advantages.

Melting point Thermal properties Purification

Commercially Available Purity: 2-Bromoisonicotinamide vs. 2-Iodoisonicotinamide

Major chemical suppliers list 2-bromoisonicotinamide at a minimum purity of 97–98% (GC) . In contrast, the 2-iodo analog is routinely supplied at 95% purity . This 2–3 percentage-point purity differential is meaningful for applications requiring stoichiometric precision, such as fragment-based library synthesis, bioconjugation, or any protocol where the reactive halogen must be present in exact molar equivalence. The higher purity of the bromo derivative reduces the burden of pre-use purification (e.g., column chromatography or recrystallization) and minimizes the risk of impurity-derived side products in palladium-catalyzed reactions.

Purity specification Quality control Procurement

Molecular Weight Precision: 2-Bromoisonicotinamide vs. Chloro and Iodo Congeners

The exact monoisotopic mass of 2-bromoisonicotinamide is 199.95853 Da, with a molecular weight of 201.02 g·mol⁻¹ [1]. The 2-chloro analog has an exact mass of 156.00904 Da (MW 156.57 g·mol⁻¹), and the 2-iodo analog has an exact mass of 247.94425 Da (MW 248.02 g·mol⁻¹) [2][3]. This mass ladder provides immediate analytical discrimination by LC–MS or GC–MS. The bromo derivative's characteristic ¹⁹⁹Br/²⁰¹Br isotope doublet (~1:1 ratio) is a distinct spectroscopic fingerprint that is absent in the chloro (³⁵Cl/³⁷Cl, ~3:1) and iodo (monoisotopic ¹²⁷I) analogs, enabling unambiguous reaction monitoring and product identification in complex mixtures.

Exact mass Stoichiometry Mass spectrometry

Suzuki–Miyaura Cross-Coupling Reactivity: Bromo vs. Chloro vs. Iodo Pyridines

In a systematic head-to-head study of monohalopyridine reactivity in Suzuki–Miyaura cross-coupling with a borated L-aspartic acid derivative, the experimentally determined yield order across halogens was Br > I >> Cl [1]. Under optimized conditions, 3-bromopyridine afforded the coupling product quantitatively, whereas the chloro congener required significantly more forcing conditions and gave substantially lower yields. This reactivity ranking was confirmed across C2, C3, and C4 positions. While the study was performed on the simpler bromopyridine scaffold, the 2-carboxamide substituent in 2-bromoisonicotinamide is not expected to invert this established halogen reactivity order, and the bromine atom remains the optimal leaving group for balancing reactivity with selectivity in Pd(0)-catalyzed transformations.

Suzuki-Miyaura coupling Palladium catalysis Halogen reactivity

Antimycobacterial Prodrug Profile: 2-Bromoisonicotinamide as a Mycolic Acid Biosynthesis Inhibitor

2-Bromoisonicotinamide has been reported to inhibit mycolic acid biosynthesis in mycobacteria, acting as an operational prodrug that requires metabolic activation by bacterial monooxygenases to generate 2-bromopyridine, which subsequently binds to a DNA repressor and blocks transcription of mycobacterial genes . This mechanism distinguishes it from the unsubstituted isonicotinamide scaffold, which lacks the halogen necessary for this pathway. Notably, the compound shows activity against Mycobacterium tuberculosis, but importantly does not affect unactivated (dormant) mycobacteria due to the absence of the requisite activating enzymes in the dormant state . Quantitative MIC data are not yet available in the public domain, limiting the strength of this evidence; however, the defined mechanism-of-action differentiates 2-bromoisonicotinamide from other 2-haloisonicotinamides (chloro, fluoro, iodo) for which comparable mycolic acid pathway inhibition has not been reported.

Antimycobacterial Mycolic acid Prodrug metabolism

2-Bromoisonicotinamide – Highest-Confidence Application Scenarios Derived from Comparative Evidence


Suzuki–Miyaura Cross-Coupling for Biaryl and Heterobiaryl Library Synthesis

The bromine atom at the 2-position of the pyridine ring provides the optimal leaving-group reactivity for palladium-catalyzed Suzuki–Miyaura cross-coupling, delivering higher yields than chloro or iodo congeners under comparable conditions . This makes 2-bromoisonicotinamide the preferred building block for constructing biaryl and heterobiaryl compound libraries in medicinal chemistry hit-to-lead and lead optimization programs. The quantitative coupling efficiency and the distinctive bromine isotope pattern for LC–MS reaction monitoring further support its selection as the coupling partner of choice.

Antimycobacterial Probe and Lead Discovery Targeting Mycolic Acid Biosynthesis

The reported mycolic acid biosynthesis inhibition mechanism, operating through a prodrug pathway unique to the 2-bromo substituent, positions 2-bromoisonicotinamide as a chemical probe for studying mycobacterial cell-wall biology and as a starting scaffold for antitubercular drug discovery . For programs focused on tuberculosis and MRSA, the 2-bromo derivative offers a mechanistically differentiated entry point that is not accessible from the chloro, fluoro, or iodo counterparts, for which this specific prodrug activation–DNA repressor binding pathway has not been described.

Solid-Phase and Parallel Synthesis Requiring High-Purity Halogenated Building Blocks

The commercially available purity of 97–98% (GC) for 2-bromoisonicotinamide exceeds that of the iodo analog (typically 95%), reducing the need for pre-synthesis purification and improving stoichiometric accuracy in automated parallel synthesis and solid-phase protocols . The solid physical form and melting point of ~192 °C also facilitate precise weighing and handling in high-throughput experimentation environments, where reagent quality directly impacts library integrity and screening data reproducibility.

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